

Chloroform-Methanol Solvent System: A Technical Guide

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Compound of Interest

Compound Name: Chloroform methanol

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The chloroform-methanol solvent system is a versatile and widely utilized binary mixture in scientific research, particularly in the fields of biochemistry, pharmacology, and materials science. Its unique properties, stemming from the interaction between the polar protic methanol and the polar aprotic chloroform, allow for a broad range of applications, most notably in the extraction and separation of lipids. This guide provides an in-depth overview of the system's properties, common experimental protocols, and safety considerations.

Core Properties and Interactions

Chloroform (CHCl_3) and methanol (CH_3OH) form a non-ideal mixture with significant intermolecular interactions. The primary interaction is the hydrogen bond formed between the hydrogen atom of chloroform and the oxygen atom of methanol. This interaction leads to synergistic effects, where the properties of the mixture can differ significantly from those of the individual components. The system is known for its azeotropic behavior and complex thermodynamic properties, including negative heats of mixing in methanol-rich solutions and positive values in chloroform-rich solutions.^[1]

Physicochemical Properties

The physical properties of the chloroform-methanol system, such as density and viscosity, vary with the composition of the mixture. These variations are not always linear, reflecting the complex intermolecular forces at play.

Mole Fraction of Methanol ($\chi_{\text{CH}_3\text{OH}}$)	Density at 298.15 K (g/cm ³) [2][3]	Viscosity at 298.15 K (mPa·s)[2][3]
0.0	1.4782	0.5357
0.1	1.4383	0.5451
0.2	1.36688	0.5108
0.3	1.32378	0.5144
0.4	1.27620	0.5142
0.5	1.2519	0.6413
0.6	1.15637	0.4976
0.7	1.08129	0.4830
0.8	0.99573	0.4655
0.9	0.89236	0.4426
1.0	0.7864	0.5327

Azeotropic Behavior

Chloroform and methanol form a minimum boiling point azeotrope, which is a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases. This property is crucial in distillation processes.

Property	Value
Azeotrope Composition (Methanol by mole fraction)	~0.34[4]
Boiling Point of Azeotrope	53.5 °C[5]

Solubility Parameters

The Hansen Solubility Parameters (HSP) are used to predict the solubility of materials. They are based on the principle that "like dissolves like" and are divided into three components:

dispersion (δD), polar (δP), and hydrogen bonding (δH).

Solvent	δD (MPa ^{1/2})	δP (MPa ^{1/2})	δH (MPa ^{1/2})
Chloroform	17.8[6][7]	3.1[6][7]	5.7[6][7]
Methanol	15.1[6]	12.3[6]	22.3[6]

Applications in Research

The primary application of the chloroform-methanol system is in the extraction of lipids from biological samples.[8] The varying polarity of the mixture allows for the efficient solubilization of a wide range of lipids, from non-polar triacylglycerols to more polar phospholipids.[9]

Lipid Extraction

The two most common methods for lipid extraction using chloroform-methanol are the Folch method and the Bligh-Dyer method. Both rely on creating a monophasic system with the sample, chloroform, and methanol, followed by the addition of water or a salt solution to induce phase separation.[8][10] This results in a biphasic system where the lower, denser chloroform layer contains the lipids, and the upper aqueous methanol layer contains polar contaminants.[10]

Experimental Protocols

1. Folch Method for Lipid Extraction

This method is suitable for a wide range of tissues and is considered a gold standard for total lipid extraction.[10]

Methodology:

- Homogenize the tissue sample with a 2:1 (v/v) chloroform:methanol mixture. The total volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[11][12]
- Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[11][13]

- Filter or centrifuge the homogenate to separate the liquid phase from the solid residue.[\[11\]](#)
[\[12\]](#)
- Wash the liquid phase by adding 0.2 volumes of water or a 0.9% NaCl solution (e.g., 4 mL of saline for 20 mL of filtrate).[\[11\]](#)
- Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.[\[11\]](#)[\[13\]](#)
- Carefully remove the upper aqueous phase by siphoning.[\[11\]](#)[\[12\]](#) This layer can be retained for the analysis of polar molecules.[\[11\]](#)
- The lower chloroform phase, which contains the lipids, is collected.
- Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.[\[11\]](#)[\[12\]](#)

2. Bligh-Dyer Method for Lipid Extraction

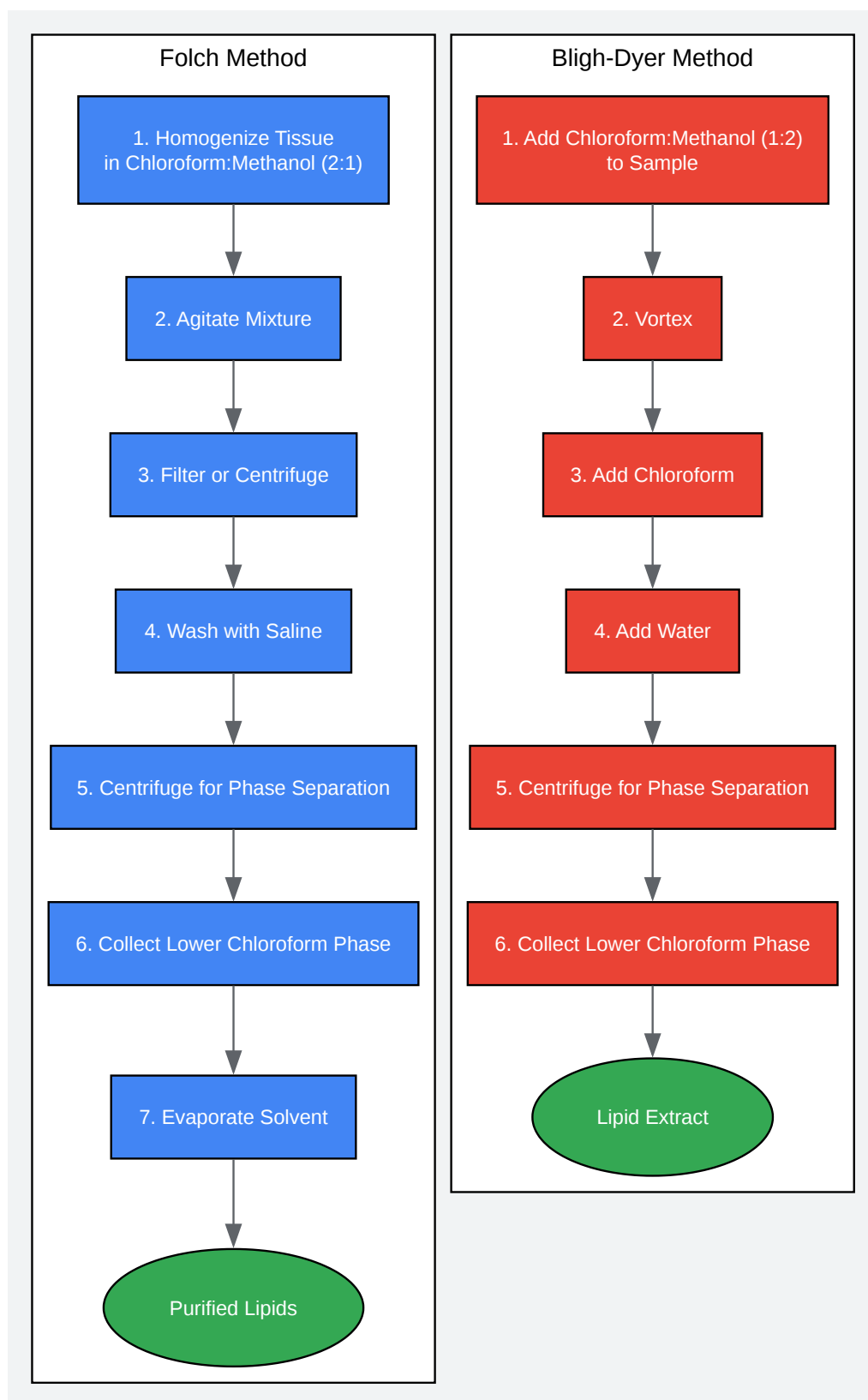
This method is a modification of the Folch method and is particularly suited for samples with high water content, such as fish muscle.[\[14\]](#)

Methodology:

- For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[\[15\]](#)[\[16\]](#)
- Vortex the mixture thoroughly for 10-15 minutes.[\[16\]](#)
- Add 1.25 mL of chloroform and mix for 1 minute.[\[14\]](#)[\[16\]](#)
- Add 1.25 mL of deionized water and mix for another minute.[\[14\]](#)[\[16\]](#)
- Centrifuge the mixture at a low speed (e.g., 1000 rpm for 5 minutes) to separate the phases.
[\[15\]](#)
- A biphasic system will form, with the chloroform layer at the bottom.

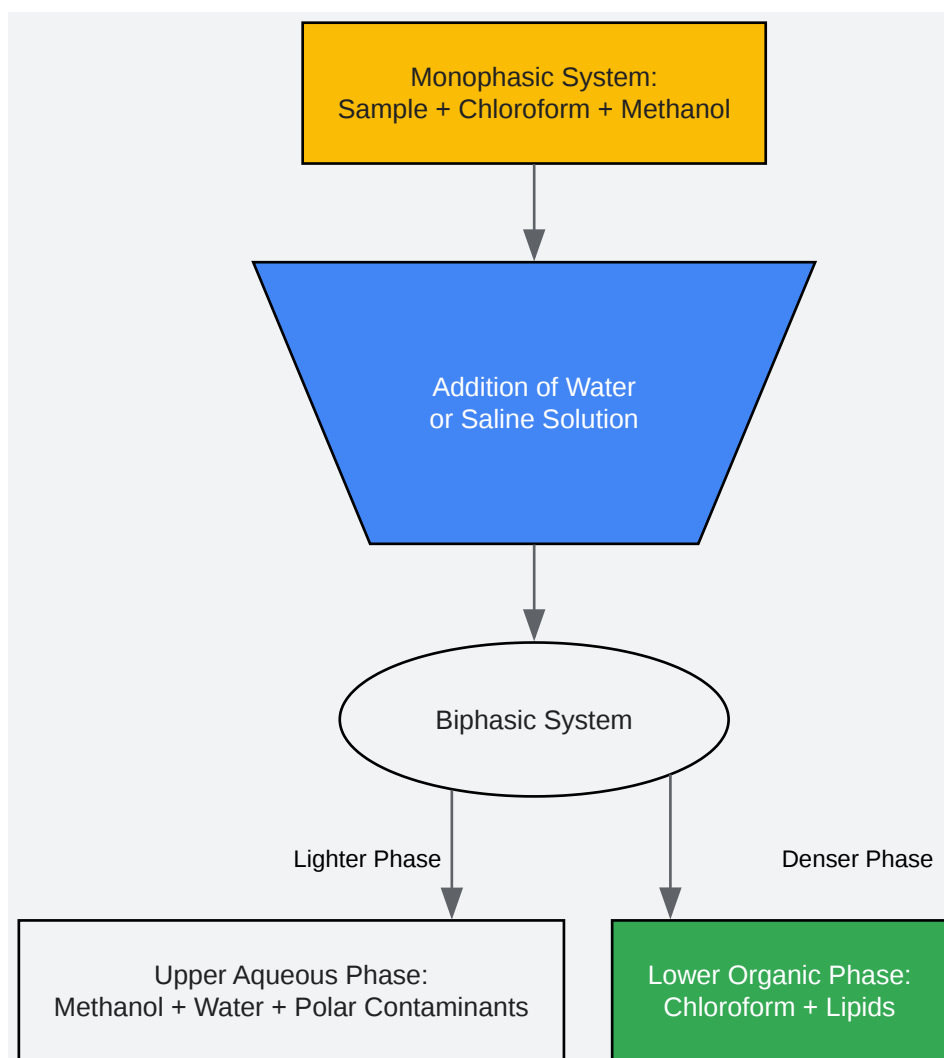
- Carefully collect the lower chloroform phase using a Pasteur pipette.^[15] To avoid contamination from the upper phase, it is recommended to apply gentle positive pressure while passing the pipette through the upper layer.^[15]
- The collected chloroform phase contains the extracted lipids.

Visualizations



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Caption: Workflow for Lipid Extraction using Folch and Bligh-Dyer Methods.



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Caption: Principle of Phase Separation in Lipid Extraction.

Safety and Handling

Both chloroform and methanol are hazardous chemicals and should be handled with appropriate safety precautions.

- Chloroform: It is a suspected carcinogen and can cause damage to the liver and kidneys.[17] It is also toxic if inhaled or absorbed through the skin.[18]
- Methanol: It is highly flammable and toxic.[19] Ingestion, inhalation, or skin contact can lead to serious health effects, including blindness and damage to the central nervous system.[19]

Handling Precautions:

- Always work in a well-ventilated area, preferably within a chemical fume hood.[19][20]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., polyvinyl alcohol or Viton), safety goggles, and a lab coat.[20][21]
- Keep away from heat, sparks, and open flames.[19][20]
- Store the solvent mixture in a tightly closed container in a cool, dry, and well-ventilated area. [21]
- Dispose of waste according to institutional and local regulations.

In case of accidental exposure, seek immediate medical attention.[19]

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